Cas no 150351-43-2 (Benzamide,3-bromo-2,6-dimethoxy-)
Benzamide,3-bromo-2,6-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,3-bromo-2,6-dimethoxy-
- 3-bromo-2,6-dimethoxybenzamide
- SCHEMBL6572023
- Benzamide, 3-bromo-2,6-dimethoxy-
- 150351-43-2
- Oprea1_070407
- Maybridge1_001640
- DTXSID20392454
- HMS546C12
-
- Inchi: 1S/C9H10BrNO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H2,11,12)
- InChI Key: DPDQIKPORRDZJR-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C(N)=O)=C1OC)OC
Computed Properties
- Exact Mass: 258.9844
- Monoisotopic Mass: 258.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 61.6Ų
Experimental Properties
- PSA: 61.55
Benzamide,3-bromo-2,6-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR001N87-500mg |
Benzamide, 3-bromo-2,6-dimethoxy- |
150351-43-2 | 95% | 500mg |
$572.00 | 2025-02-12 | |
| Aaron | AR001N87-1g |
Benzamide, 3-bromo-2,6-dimethoxy- |
150351-43-2 | 95% | 1g |
$761.00 | 2025-02-12 | |
| abcr | AB606436-250mg |
3-Bromo-2,6-dimethoxybenzamide; . |
150351-43-2 | 250mg |
€357.30 | 2024-07-19 | ||
| abcr | AB606436-1g |
3-Bromo-2,6-dimethoxybenzamide; . |
150351-43-2 | 1g |
€661.10 | 2024-07-19 | ||
| abcr | AB606436-5g |
3-Bromo-2,6-dimethoxybenzamide; . |
150351-43-2 | 5g |
€2221.40 | 2024-07-19 |
Benzamide,3-bromo-2,6-dimethoxy- Suppliers
Benzamide,3-bromo-2,6-dimethoxy- Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on Benzamide,3-bromo-2,6-dimethoxy-
Research Briefing on Benzamide,3-bromo-2,6-dimethoxy- (CAS: 150351-43-2): Recent Advances and Applications in Chemical Biology and Medicine
Benzamide,3-bromo-2,6-dimethoxy- (CAS: 150351-43-2) is a brominated and methoxylated benzamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been explored for its role in modulating various biological targets, including enzymes and receptors. Recent studies have highlighted its utility as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurology.
One of the key areas of research involving Benzamide,3-bromo-2,6-dimethoxy- is its potential as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their dysregulation has been implicated in numerous diseases, including cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Benzamide,3-bromo-2,6-dimethoxy- exhibited potent inhibitory activity against HDAC6, a specific isoform of HDACs. The study reported that these derivatives selectively targeted HDAC6 over other isoforms, suggesting a potential for reduced off-target effects in therapeutic applications.
In addition to its role in HDAC inhibition, Benzamide,3-bromo-2,6-dimethoxy- has also been investigated for its anti-inflammatory properties. A recent study in the European Journal of Pharmacology (2024) explored the compound's ability to modulate the NF-κB signaling pathway, which is central to inflammatory responses. The researchers found that Benzamide,3-bromo-2,6-dimethoxy- effectively suppressed the activation of NF-κB in vitro, leading to a reduction in the production of pro-inflammatory cytokines. These findings suggest that this compound could serve as a lead structure for the development of new anti-inflammatory drugs.
Another promising avenue of research involves the use of Benzamide,3-bromo-2,6-dimethoxy- in the synthesis of radiopharmaceuticals. A 2023 study in the Journal of Nuclear Medicine reported the successful labeling of this compound with fluorine-18, a radioisotope commonly used in positron emission tomography (PET) imaging. The labeled compound demonstrated favorable pharmacokinetic properties and high target specificity, making it a potential candidate for imaging applications in oncology and neurology. This development opens new possibilities for non-invasive diagnostic tools in these fields.
Despite these advancements, challenges remain in the optimization of Benzamide,3-bromo-2,6-dimethoxy- for clinical applications. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and the growing body of research supporting its biological activities make it a promising candidate for future drug development efforts.
In conclusion, Benzamide,3-bromo-2,6-dimethoxy- (CAS: 150351-43-2) represents a valuable scaffold in chemical biology and medicinal chemistry, with demonstrated potential in HDAC inhibition, anti-inflammatory therapy, and radiopharmaceutical development. Continued research into its mechanisms of action and optimization of its pharmacological properties will be crucial for translating these findings into clinical applications. The compound's unique structural features and diverse biological activities position it as a key player in the ongoing search for novel therapeutic agents.
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